1,3-Dibromo-2,4-dimethoxybenzene
Overview
Description
1,3-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 185342-88-5 . It has a linear formula of C8H8Br2O2 . The molecular weight of this compound is 295.96 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2,4-dimethoxybenzene is 1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine atoms at the 1 and 3 positions, and methoxy groups at the 2 and 4 positions .Physical And Chemical Properties Analysis
1,3-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Scientific Research Applications
Synthesis of Ligands and Electrophiles
1,3-Dibromo-2,4-dimethoxybenzene serves as a platform for the synthesis of various ligands and electrophiles. It is utilized in the formation of compounds like (2-bromo-4,5-dimethoxyphenyl)diphenylphosphine and (4,5-dimethoxy-2-(methylthio)phenyl)diphenylphosphine. These compounds are characterized using NMR spectroscopy and high-resolution mass spectrometry, and their reactivity towards molecular hydrogen has been probed (Chuong et al., 2013).
Precursors in Organic Transformations
This compound is a valuable precursor for various organic transformations, particularly those involving the formation of benzynes. Efficient methods have been developed for synthesizing derivatives of 1,2-dibromobenzenes, which are important intermediates in these transformations (Diemer et al., 2011).
Molecular Structure Studies
The molecular structure and conformational properties of related compounds like 1,3-dimethoxybenzene have been extensively studied through methods like gas-phase electron diffraction and quantum chemical calculations. These studies reveal insights into the structural parameters and conformations of these compounds, contributing to a deeper understanding of their chemical behavior (Dorofeeva et al., 2010).
Electrosynthesis and Characterization
1,3-Dibromo-2,4-dimethoxybenzene is also used in the electrosynthesis of polymers. For instance, the electrochemical oxidation of 1,3-dimethoxybenzene leads to the formation of polymers with retained methoxy groups. These polymers are characterized using spectroscopic methods and exhibit specific electrical conductivities (Martínez et al., 1998).
Applications in Energy Storage
Derivatives of dimethoxybenzenes, including those related to 1,3-dibromo-2,4-dimethoxybenzene, find applications in energy storage systems like non-aqueous redox flow batteries. These derivatives exhibit high chemical stability and solubility, making them suitable for use as catholytes in these batteries (Zhang et al., 2017).
Overcharge Protection in Batteries
Some derivatives are synthesized as redox shuttle additives for lithium-ion batteries, contributing to overcharge protection. The stability and solubility of these compounds in electrolytes are key factors in their effectiveness in battery applications (Zhang et al., 2010).
Safety And Hazards
The safety information for 1,3-Dibromo-2,4-dimethoxybenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1,3-dibromo-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFUWYMMUGVSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469964 | |
Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2,4-dimethoxybenzene | |
CAS RN |
185342-88-5 | |
Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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